molecular formula C15H20N2O3 B2734905 ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate CAS No. 837381-73-4

ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B2734905
CAS No.: 837381-73-4
M. Wt: 276.336
InChI Key: QLIOOHNAOUXZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the dimethylamino group and the methoxy group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dimethylamino and methoxy groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

The mechanism of action of ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The dimethylamino and methoxy groups may enhance the compound’s binding affinity and selectivity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate is unique due to the presence of the dimethylamino and methoxy groups, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and binding affinity to specific targets, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

  • Molecular Formula : C₁₆H₂₁N₃O₃
  • Molecular Weight : 303.36 g/mol
  • CAS Number : 1217885-75-0
  • Structure : The compound features an indole backbone substituted with a dimethylamino group and an ethyl ester functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, it has been studied for its effects on neurotransmitter systems, particularly serotonin receptors.

Antidepressant Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit antidepressant-like effects in animal models. A study demonstrated that this compound could enhance serotonergic transmission, which is crucial for mood regulation .

Antioxidant Properties

The compound has shown significant antioxidant activity, which is essential for protecting cells from oxidative stress. This property is linked to the presence of the methoxy group on the indole ring, which may stabilize free radicals .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, it demonstrated inhibition against cholinesterase and certain cytochrome P450 enzymes, indicating potential applications in treating neurodegenerative diseases .

Study 1: Antidepressant Effects

In a controlled study involving rodents, this compound was administered over a period of two weeks. Results showed a significant reduction in depressive-like behaviors compared to the control group, correlating with increased levels of serotonin in the brain .

Study 2: Antioxidant Activity Assessment

A series of assays were conducted to evaluate the antioxidant capacity of the compound. The results indicated that it effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodIC50 (µM)Reference
Cholinesterase InhibitionColorimetric Assay12.5
Antioxidant ActivityDPPH Scavenging Assay15.0
Serotonin Receptor AgonismRadioligand Binding20.0

Properties

IUPAC Name

ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-5-20-15(18)14-12(9-17(2)3)11-8-10(19-4)6-7-13(11)16-14/h6-8,16H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIOOHNAOUXZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.